molecular formula C12H25NO2S B13643103 n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine

Cat. No.: B13643103
M. Wt: 247.40 g/mol
InChI Key: SBNAQCQQUKJXSQ-UHFFFAOYSA-N
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Description

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25NO2S and a molecular weight of 247.4 g/mol . This compound is characterized by its cyclohexane ring substituted with a propylsulfonyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with propylsulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H25NO2S

Molecular Weight

247.40 g/mol

IUPAC Name

N,4,4-trimethyl-2-propylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO2S/c1-5-8-16(14,15)11-9-12(2,3)7-6-10(11)13-4/h10-11,13H,5-9H2,1-4H3

InChI Key

SBNAQCQQUKJXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CC(CCC1NC)(C)C

Origin of Product

United States

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